3-(Benzylsulfonyl)azetidine

Description

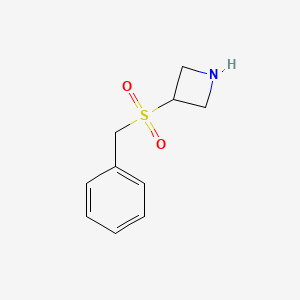

3-(Benzylsulfonyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a benzylsulfonyl group. Azetidines are structurally rigid due to their small ring size, which enhances binding affinity and metabolic stability compared to larger, more flexible analogs .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-benzylsulfonylazetidine |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

GXBRRZDFAMZYIY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)S(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization reactions are a primary approach for synthesizing 3-(Benzylsulfonyl)azetidine. These reactions typically involve aminoalcohols and sulfonylated compounds as starting materials. The process involves forming a four-membered azetidine ring through intramolecular reactions, often facilitated by catalysts or specific conditions to enhance yield and selectivity.

Sulfonylation of Azetidines

Another method involves the direct sulfonylation of azetidine derivatives. This can be achieved by reacting azetidines with sulfonyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of sulfonyl chloride (e.g., benzylsulfonyl chloride) determines the final product's structure.

Synthesis via Aminoalcohols

Aminoalcohols can serve as versatile precursors for azetidine synthesis. These compounds undergo cyclization reactions, often in the presence of catalysts or under specific conditions, to form the azetidine ring. Subsequent sulfonylation can then introduce the benzylsulfonyl group.

Chemical Processes and Conditions

The synthesis of this compound requires careful control of reaction conditions to optimize yield and purity. Common conditions include:

- Temperature : Reactions are often conducted at moderate temperatures (around 20°C to 50°C) to prevent side reactions.

- Solvents : Polar aprotic solvents like dichloromethane or tetrahydrofuran are commonly used due to their ability to dissolve reactants and facilitate the reaction.

- Catalysts : Catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to enhance reaction rates or selectivity.

Analytical Techniques for Characterization

Characterization of this compound involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the molecule.

- Mass Spectrometry (MS) : Helps confirm the molecular weight and structure.

- Infrared (IR) Spectroscopy : Useful for identifying functional groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzylsulfonyl group undergoes hydrolysis under acidic or basic conditions, often leading to ring-opening or functional group transformations:

Mechanistically, the sulfonyl group stabilizes transition states during nucleophilic attack, facilitating cleavage of the S–N bond or ester groups .

Alkylation and Acylation

The azetidine nitrogen participates in alkylation/acylation, though steric hindrance from the sulfonyl group modulates reactivity:

-

Reductive Amination :

Yields: 60–85% for primary aldehydes.

Steric effects dominate, with bulkier electrophiles showing reduced efficiency .

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective opening under specific conditions:

Radical-mediated ring expansion (e.g., with azabicyclobutanes) proceeds via strain-release mechanisms, forming pyrrolidines with high diastereoselectivity .

Radical Reactions

The sulfonyl group participates in homolytic cleavage, enabling radical-based transformations:

-

Tosylation/Iminyl Radical Formation :

Subsequent recombination yields functionalized azetidines (44–91% yield) . -

C–H Functionalization :

Using Ir(III) photocatalysts, C3–H bonds undergo allylation or trifluoromethylation with 65–78% efficiency .

Catalytic Transformations

Pd/C-mediated hydrogenation removes benzyl protecting groups:

Yields: >90% .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Driving Force |

|---|---|---|

| Hydrolysis | 5× faster | Sulfonyl electron withdrawal |

| Alkylation | 2× slower | Steric hindrance at N-site |

| Radical Insertion | 10× faster | Strain-release energetics |

Scientific Research Applications

3-(Benzylsulfonyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The ring strain of the azetidine moiety also contributes to its reactivity, facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Azetidinone Derivatives (e.g., 5a1–6, 5b1–6)

- Structure: These compounds feature a β-lactam (azetidinone) core with sulfonamide substituents. Example: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides .

- Synthesis : Derived from sulfadiazine or sulfisoxazole via chloracetylation, amination, and condensation with aromatic aldehydes .

- Key Differences: Unlike 3-(Benzylsulfonyl)azetidine, azetidinones contain a carbonyl group (C=O) in the ring, increasing electrophilicity. The benzylsulfonyl group in the target compound may confer greater steric hindrance and altered electronic properties compared to sulfonamide-linked derivatives.

N-Alkylated Azetidines

- Structure : Azetidine rings functionalized with alkyl groups (e.g., N-ethyl or N-propyl derivatives) .

- Application : Used as energetic plasticizers due to their structural regularity and stability .

- Key Differences: The benzylsulfonyl group in this compound introduces a polar sulfonyl moiety, likely enhancing hydrogen-bonding capacity compared to non-polar alkyl groups. This could improve target selectivity in biological systems.

Azetidine-γ-lactam Hybrids

- Structure : Azetidine derivatives compared to γ-lactams (five-membered lactams) .

- Biological Effects: Azetidines (e.g., compound 2e) and γ-lactams (e.g., 3f) with similar substituents (e.g., furan groups) show divergent toxicities.

- Key Differences : The smaller azetidine ring may reduce metabolic susceptibility, enhancing in vivo stability.

Molecular Weight and logP

- Azetidine derivatives with low molecular weight (<400 Da) and logP >2 (e.g., compounds 2c, 3i) exhibit high potency, attributed to improved membrane permeability .

- Comparison : The benzylsulfonyl group in this compound may increase molecular weight slightly compared to simpler alkylated analogs, but its logP could remain favorable for bioavailability.

Ring Strain and Binding Affinity

- The inherent strain of the azetidine ring improves binding affinity by enforcing a rigid conformation. For example, α,β-unsaturated ester-containing azetidines show enhanced potency in Michael acceptor applications .

- Comparison : The benzylsulfonyl group’s electron-withdrawing nature may further polarize the azetidine ring, increasing reactivity in nucleophilic environments.

Data Table: Key Comparators

Biological Activity

3-(Benzylsulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antiviral Activity

Research has indicated that azetidine derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound have shown activity against various viruses. A study evaluated several azetidinone derivatives for their antiviral efficacy against DNA and RNA viruses, finding that specific stereoisomers demonstrated moderate inhibitory effects against human coronaviruses and influenza viruses, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM .

Anticancer Potential

Azetidine derivatives are also recognized for their anticancer properties. Compounds similar to this compound have been tested for cytostatic activity against various cancer cell lines. Notably, certain azetidinones exhibited IC50 values in the range of 14.5–97.9 µM against cell lines such as Capan-1 and HCT-116, indicating potential as anticancer agents . The ability to induce apoptosis in cancer cells has been linked to the structural motifs present in these compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in critical biological pathways:

- Enzyme Inhibition: The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other azetidine derivatives:

| Compound | Biological Activity | EC50/IC50 Values |

|---|---|---|

| This compound | Antiviral, Anticancer | TBD |

| Azetidinone trans-11f | Antiviral (HCoV 229E) | EC50 = 45 µM |

| Azetidinone cis-11f | Antiviral (Influenza A) | EC50 = 12 µM |

| 1,4-Diaryl-3-chloroazetidin-2-one | Anticancer (MCF-7) | IC50 = Nanomolar |

This table illustrates the varying degrees of biological activity among related compounds, suggesting that modifications in structure can significantly impact efficacy.

Case Studies

Several studies have highlighted the potential of azetidine derivatives in clinical settings:

- Antiviral Efficacy: A study demonstrated that certain azetidinones could inhibit the replication of human coronavirus with an EC50 lower than that of established antiviral drugs like ribavirin .

- Cytotoxicity in Cancer Cells: Research involving azetidinone derivatives showed promising results in inhibiting proliferation and inducing apoptosis in breast and prostate cancer cell lines .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(Benzylsulfonyl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under inert conditions. For example, benzylsulfonyl groups can be introduced via esterification or sulfonylation of azetidine precursors . Optimization includes monitoring reaction progress with TLC or LC-MS, adjusting stoichiometry (e.g., 1.5 equivalents of DCC), and controlling temperature (e.g., 20°C for 12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light, as sulfonyl groups may degrade under UV radiation . Regularly monitor stability via NMR or LC-MS to detect decomposition products (e.g., sulfonic acids).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidine precursors. For example, Sun et al. reported using adamantyl-substituted CPAs to activate azetidine via hydrogen bonding, achieving >90% enantiomeric excess (ee). Computational modeling (DFT) can predict transition states and guide catalyst selection .

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer : Use LPS-stimulated BV2 microglial cells to assess inhibition of the NLRP3 inflammasome pathway. Key assays include:

- ELISA : Measure IL-1β and TNF-α secretion .

- Western Blot : Quantify TLR4/MyD88/NF-κB pathway proteins .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress reduction .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods. For example, DCM may favor higher yields than THF due to better solubility of intermediates. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, reagent ratios) .

Q. What strategies enable functionalization of the azetidine ring while preserving the benzylsulfonyl group?

- Methodological Answer : Protect the sulfonyl group with acid-labile tert-butyloxycarbonyl (Boc) groups before functionalization. Post-functionalization, deprotection with TFA (trifluoroacetic acid) regenerates the sulfonyl moiety. For example, this compound derivatives with ethoxy substituents were synthesized via nucleophilic substitution of Boc-protected intermediates .

Q. How does the position of sulfonyl substitution impact biological activity in azetidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.